Cas no 84249-14-9 (2-Amino-4-bromopyridine)
2-Amino-4-bromopyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-4-bromopyridine
- 4-BROMOPYRIDIN-2-AMINE
- 4-BROMO-PYRIDIN-2-YLAMINE
- AURORA 23224
- 4-Bromo-2-aminopyridine
- 2-Ami-4-bromopyridine
- 100212 4-BROMOPYRIDIN-2-AMINE
- 2-Amino-4-bromopyridin
- 2-Pyridinamine,4-bromo
- 4-Bromo-2-amine-pyridin
- 4-BROMO-2-PYRIDINAMINE
- 4-bromo-2-pyridylamine
- 4-bromopyridine-2-amine
- 4-Bromopyridin-2-ylamine
- 2-Pyridinamine, 4-bromo-
- 4-bromanylpyridin-2-amine
- PubChem4039
- zlchem 1005
- PubChem16291
- 2-Amino-4-brompyridine
- 4-Bromo-2-amine-pyridine
- 4-bromo-pyridin-2-yl-amine
- KSC448C0B
- ZLD0471
- BAQKUNMKVAPWGU-UHFFFAOYSA-N
- BH374
- BH358
- BCP24594
- 4-Bromo-2-pyridinamine (ACI)
- SCHEMBL246592
- DB-009061
- A2339
- PB12936
- EN300-53481
- 2-Amino-4-bromopyridine, 97%
- DTXSID80351204
- AKOS000267487
- DB-006739
- MFCD01646115
- HEW
- BBL100137
- HY-41000
- PS-5241
- 84249-14-9
- Z802558928
- W-203908
- AC-907/34116002
- STL224003
- AC-032
- SY005797
- CS-D0698
- F3099-7183
-
- MDL: MFCD01646115
- Inchi: 1S/C5H5BrN2/c6-4-1-2-8-5(7)3-4/h1-3H,(H2,7,8)
- InChI Key: BAQKUNMKVAPWGU-UHFFFAOYSA-N
- SMILES: BrC1C=C(N)N=CC=1
Computed Properties
- Exact Mass: 171.96400
- Monoisotopic Mass: 171.964
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 76.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.9
- XLogP3: 1.2
Experimental Properties
- Density: 1.71
- Melting Point: 145.0 to 149.0 deg-C
- Boiling Point: 268.2 °C at 760 mmHg
- Flash Point: 159.9℃
- Refractive Index: 1.648
- PSA: 38.91000
- LogP: 2.00750
2-Amino-4-bromopyridine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36
- Safety Instruction: 26
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Store at room temperature
2-Amino-4-bromopyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Amino-4-bromopyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0084-25g |
4-Bromo-pyridin-2-ylamine |
84249-14-9 | 96% | 25g |
678.43CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0084-100g |
4-Bromo-pyridin-2-ylamine |
84249-14-9 | 96% | 100g |
2374.52CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0084-500g |
4-Bromo-pyridin-2-ylamine |
84249-14-9 | 96% | 500g |
11448.57CNY | 2021-05-08 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-09354-500g |
2-AMINO-4-BROMOPYRIDINE |
84249-14-9 | 98% | 500g |
$510 | 2023-09-07 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 720224-1G |
2-Amino-4-bromopyridine |
84249-14-9 | 1g |
¥387.38 | 2023-11-26 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A801701-100g |
2-Amino-4-bromopyridine |
84249-14-9 | 97% | 100g |
1,528.00 | 2021-05-17 | |
| Matrix Scientific | 032481-5g |
2-Amino-4-bromopyridine, 98% |
84249-14-9 | 98% | 5g |
$24.00 | 2023-09-09 | |
| Matrix Scientific | 032481-25g |
2-Amino-4-bromopyridine, 98% |
84249-14-9 | 98% | 25g |
$63.00 | 2023-09-09 | |
| Matrix Scientific | 032481-100g |
2-Amino-4-bromopyridine, 98% |
84249-14-9 | 98% | 100g |
$228.00 | 2023-09-09 | |
| ChemScence | CS-D0698-25g |
2-Amino-4-bromopyridine |
84249-14-9 | 99.96% | 25g |
$71.0 | 2022-04-26 |
2-Amino-4-bromopyridine Suppliers
2-Amino-4-bromopyridine Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 2-Amino-4-bromopyridine
Introduction to 2-Amino-4-bromopyridine (CAS No. 84249-14-9)
2-Amino-4-bromopyridine, identified by the Chemical Abstracts Service Number (CAS No.) 84249-14-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyridine family, characterized by a nitrogen-containing aromatic ring, which makes it a versatile scaffold for the synthesis of various bioactive molecules. The presence of both an amino group and a bromine substituent on the pyridine ring endows 2-amino-4-bromopyridine with unique reactivity, making it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
The structure of 2-amino-4-bromopyridine consists of a six-membered aromatic ring containing one nitrogen atom, with an amino group (-NH₂) attached to the second carbon atom and a bromine atom (-Br) attached to the fourth carbon atom. This specific arrangement of functional groups allows for diverse chemical transformations, including nucleophilic substitution reactions, cross-coupling reactions, and condensation reactions, which are pivotal in medicinal chemistry and material science. The compound's ability to participate in such reactions makes it a cornerstone in the synthesis of more complex molecules.
In recent years, 2-amino-4-bromopyridine has been extensively studied for its potential applications in drug discovery. Its pyridine core is a common motif in many pharmacologically active agents, including kinase inhibitors, antiviral drugs, and anti-inflammatory compounds. The bromine atom serves as a handle for further functionalization via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are essential for constructing biaryl structures found in numerous drugs.
One of the most compelling aspects of 2-amino-4-bromopyridine is its role in the development of targeted therapies. For instance, researchers have leveraged this compound to synthesize inhibitors of tyrosine kinases, which are critical targets in cancer therapy. The amino group can be further modified to introduce various pharmacophores that enhance binding affinity to biological targets. Additionally, the bromine substituent allows for easy removal or replacement with other functional groups, providing flexibility in drug design.
Recent studies have highlighted the utility of 2-amino-4-bromopyridine in the synthesis of small-molecule probes for protein-protein interaction studies. These probes are essential tools in understanding complex biological pathways and have implications in drug discovery and development. The ability to modify the pyridine ring systematically has enabled researchers to generate libraries of compounds with tailored properties for high-throughput screening.
The chemical properties of 2-amino-4-bromopyridine also make it a valuable building block in materials science. For example, it has been used in the synthesis of organic semiconductors and light-emitting diodes (OLEDs). The conjugated system provided by the pyridine ring contributes to its electronic properties, making it suitable for applications in optoelectronic devices. Furthermore, its reactivity allows for the introduction of additional functional groups that can tune its electronic characteristics for specific applications.
In industrial applications, 2-amino-4-bromopyridine is utilized as an intermediate in the production of dyes, pigments, and corrosion inhibitors. Its versatility in undergoing various chemical transformations makes it a preferred choice for synthesizing complex molecules with industrial relevance. The compound's stability under different reaction conditions also enhances its practicality in large-scale manufacturing processes.
The synthesis of 2-amino-4-bromopyridine typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include halogenation of amino-substituted pyridines or nucleophilic substitution reactions on halogenated pyridines. Advances in synthetic methodologies have improved the efficiency and yield of these processes, making 2-amino-4-bromopyridine more accessible for research and industrial purposes.
From a safety perspective, 2-amino-4-bromopyridine should be handled with appropriate precautions due to its potential irritant properties. Standard laboratory practices such as wearing gloves and working in a fume hood are recommended when handling this compound. Its stability under recommended storage conditions ensures that it remains viable for extended periods, provided that moisture and incompatible substances are avoided.
The future prospects of 2-amino-4-bromopyridine are promising, with ongoing research exploring new synthetic strategies and applications. As our understanding of biological systems continues to evolve, so does the demand for innovative molecular tools like this compound. Its role in drug discovery is expected to expand as new therapeutic targets are identified and new synthetic methodologies are developed.
In conclusion, 2-amino-4-bromopyridine (CAS No. 84249-14-9) is a multifaceted compound with significant implications across pharmaceuticals, materials science, and industrial chemistry. Its unique structural features and reactivity make it an indispensable tool for researchers seeking to develop novel bioactive molecules and advanced materials. As scientific exploration progresses, 2-amino-4-bromopyridine will undoubtedly continue to play a pivotal role in shaping the future of chemical research.
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